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molecular formula C14H18O2 B8302183 1(1,2,3,4-Tetrahydro-6-methoxy-1-naphthyl)propan1-one

1(1,2,3,4-Tetrahydro-6-methoxy-1-naphthyl)propan1-one

Cat. No. B8302183
M. Wt: 218.29 g/mol
InChI Key: HNBDLPJZVSXWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05128362

Procedure details

Using the product of Example 105 with the procedure described in Example 98 but replacing the ethylamine with methylamine gave the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]([C:13](=O)[CH2:14][CH3:15])[CH2:8][CH2:7][CH2:6]2.[CH3:17][NH2:18]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]([CH:13]([NH:18][CH3:17])[CH2:14][CH3:15])[CH2:8][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1)C(CC)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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